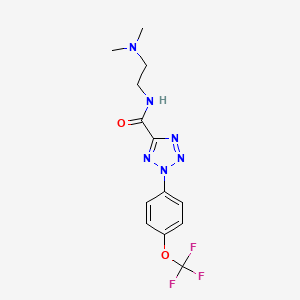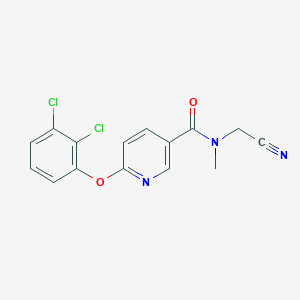![molecular formula C15H18N4O4S2 B2696000 methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate CAS No. 2176270-78-1](/img/structure/B2696000.png)
methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H18N4O4S2 and its molecular weight is 382.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
Compounds containing a 1,2,3-triazole moiety are known to exhibit various biological activities. They can interact with different biological targets such as enzymes and receptors, depending on their specific structure and functional groups .
Mode of action
The 1,2,3-triazole ring in “methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate” could potentially form hydrogen bonds with its biological target, leading to changes in the target’s function .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Factors such as solubility, stability, and molecular size can influence its absorption, distribution, metabolism, and excretion (ADME). For instance, the compound’s solubility might be influenced by the presence of the sulfonyl and carboxylate groups .
Result of action
The molecular and cellular effects of “this compound” would depend on its specific targets and mode of action. Some triazole derivatives have been found to exhibit cytotoxic activity against various cancer cell lines .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the stability of the compound might be affected by storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate typically involves multiple steps, starting with the formation of the triazole ring through a click chemistry reaction between an alkyne and an azide. Subsequent steps involve the formation of the azabicyclo moiety, which can be synthesized using intramolecular cyclization reactions. The sulfonyl group is then attached through a sulfonation reaction, followed by esterification to introduce the carboxylate group.
Industrial Production Methods: On an industrial scale, the compound's production would involve optimizing these steps for scalability, yield, and cost-effectiveness, using high-throughput screening and automated synthesis technologies.
Chemical Reactions Analysis
Types of Reactions It Undergoes: Methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate can undergo various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: The compound typically reacts with strong oxidizing or reducing agents, depending on the desired transformation. It can also participate in nucleophilic substitution reactions.
Major Products: The resulting products from these reactions can vary. For instance, oxidation may lead to sulfoxide or sulfone derivatives, while reduction could yield amines or alcohols.
Scientific Research Applications
Chemistry: The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: It can be utilized in biological studies as a probe for enzyme activity, given its potential to interact with various biological targets.
Medicine: The compound's pharmacological properties are being explored, including its potential as a drug candidate for treating specific diseases.
Industry: In the industrial sector, it can be used as a building block for creating advanced materials, including polymers and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other triazole-containing molecules, such as 1,2,3-triazole derivatives.
Uniqueness: Methyl 3-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}thiophene-2-carboxylate stands out due to its combined features, including the bicyclic structure and the sulfonyl ester group, which are not commonly found together in one molecule.
Hope you found that breakdown both informative and captivating!
Properties
IUPAC Name |
methyl 3-[[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S2/c1-23-15(20)14-13(4-7-24-14)25(21,22)19-10-2-3-11(19)9-12(8-10)18-6-5-16-17-18/h4-7,10-12H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFSZGVZTVWMEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2695917.png)
![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)
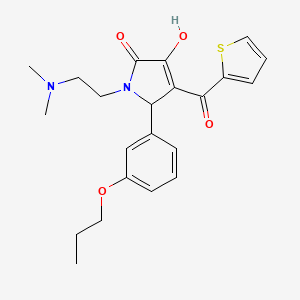
![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)
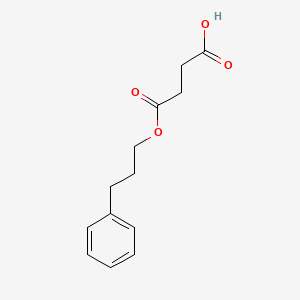

![3-oxo-N-[(oxolan-2-yl)methyl]-4-(pyridin-3-yl)piperazine-1-carboxamide](/img/structure/B2695927.png)
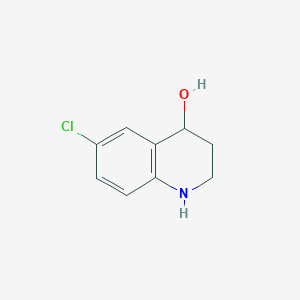
![1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695929.png)


![2-(4-fluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)acetamide hydrochloride](/img/structure/B2695937.png)
